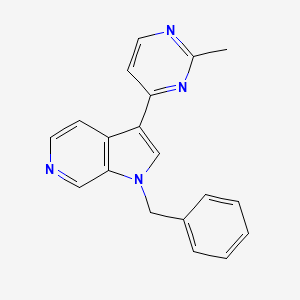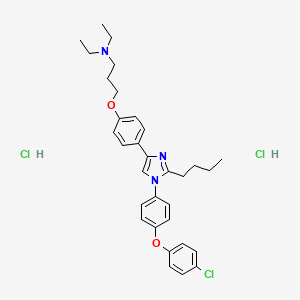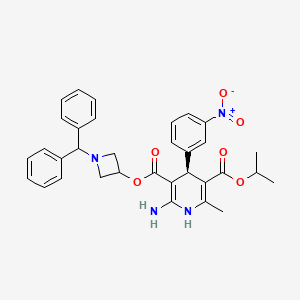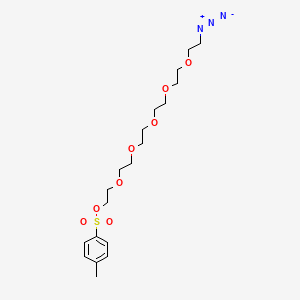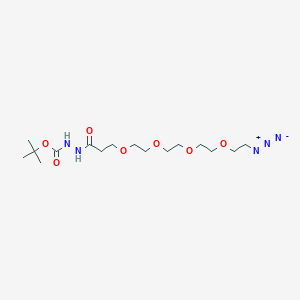
Azido-PEG4-t-Boc-Hydrazide
概要
説明
Azido-PEG4-t-Boc-Hydrazide is a PEG derivative containing an azide group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .Molecular Structure Analysis
The molecular formula of this compound is C16H31N5O7 . It has a molecular weight of 405.5 g/mol .Chemical Reactions Analysis
The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
This compound has a molecular weight of 405.5 g/mol and a molecular formula of C16H31N5O7 . It is a PEG derivative containing an azide group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media .科学的研究の応用
Synthesis and Functionalization
- Azido-PEG4-t-Boc-Hydrazide has been used in the synthesis of functionalized polyethylene glycol-lipid conjugates, particularly for the preparation of polymer-grafted liposomes. This process involves creating a heterobifunctional PEG derivative with a reactive succinimidyl carbonate group and a Boc-protected hydrazide group. The hydrazide-PEG-lipid conjugate, after acidolytic removal of the Boc group, is suitable for attaching various biologically relevant ligands to functionalized liposomes (Zalipsky, 1993).
Cell Adhesion and Migration
- Azido-PEG-based compounds have been employed in dynamic cell adhesion studies. For instance, azido-[polylysine-g-PEG] (APP) substrates have been used to control cell adhesion spatially. This method allows for the rapid triggering of cell adhesion, migration, or shape change, which has applications in tissue motility assays and patterned coculturing (van Dongen et al., 2013).
Luminescence and Optical Applications
- The azido molecule 2-methoxy benzoic acid tris-(2-methoxybenzoyl)hydrazide, when designed with organic-terbium hybrid compounds, exhibits three-photon-excited green emission and second-harmonic generation, even though the antenna is unlinked from the metal center. This demonstrates the potential of azido-PEG derivatives in optical applications (Law et al., 2007).
Water Dynamics and Polymer Science
- In the field of polymer science, polyethylene glycol (PEG) derivatives like azido-PEG have been studied for their impact on water dynamics in cytoplasm-like crowded environments. Such studies have implications for understanding the roles of water in biological and industrial applications (Verma et al., 2016).
Drug Delivery Systems
- The use of azido-PEG derivatives in drug delivery systems has been explored. For instance, microwave-assisted click chemistry was used to develop azido-carrying biodegradable polymers for drug conjugation, demonstrating the versatility of azido-PEG in creating efficient drug delivery systems (Hu et al., 2013).
作用機序
- The primary target of Azido-PEG4-t-Boc-hydrazide is not explicitly specified in the available information. However, it’s important to note that this compound is designed for use in click chemistry reactions, where it can react with alkyne, BCN, or DBCO groups to form stable triazole linkages .
Target of Action
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Azido-PEG4-t-Boc-Hydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its azide group. This group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc site can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Cellular Effects
As a PEG-based PROTAC linker, it is used in the synthesis of PROTACs . PROTACs are designed to degrade specific proteins within cells, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other molecules. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage, which can influence enzyme activity, binding interactions with biomolecules, and changes in gene expression .
Dosage Effects in Animal Models
As a component in the synthesis of PROTACs, its effects would be dependent on the specific PROTAC and target protein .
Metabolic Pathways
As a PEG-based PROTAC linker, it is likely to interact with enzymes or cofactors involved in the ubiquitin-proteasome system .
Transport and Distribution
As a component in the synthesis of PROTACs, its distribution would be influenced by the specific PROTAC and target protein .
Subcellular Localization
As a component in the synthesis of PROTACs, its localization would be influenced by the specific PROTAC and target protein .
特性
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N5O7/c1-16(2,3)28-15(23)20-19-14(22)4-6-24-8-10-26-12-13-27-11-9-25-7-5-18-21-17/h4-13H2,1-3H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOCVUXCXHMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112651 | |
| Record name | Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1919045-01-4 | |
| Record name | Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1919045-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)
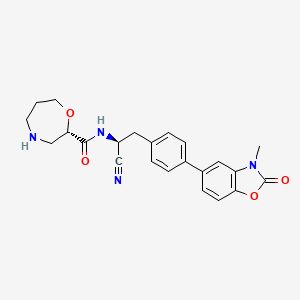
![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
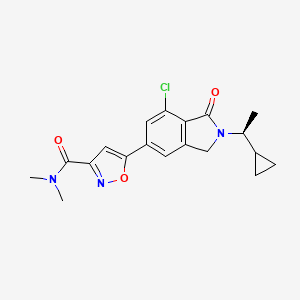

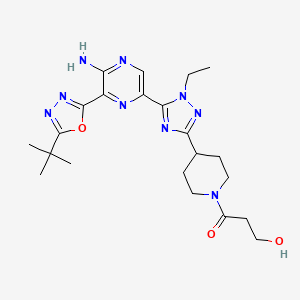

![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)
